Chemical structure and properties of Ethyl 6-(aminomethyl)nicotinate
Chemical structure and properties of Ethyl 6-(aminomethyl)nicotinate
An In-Depth Technical Guide to Ethyl 6-(aminomethyl)nicotinate: A Core Scaffold for Modern Drug Discovery
This technical guide offers a comprehensive examination of Ethyl 6-(aminomethyl)nicotinate, a pyridine-based chemical entity of substantial interest to the pharmaceutical and life sciences sectors. We will move beyond a simple recitation of facts to provide an integrated perspective on its molecular characteristics, synthesis, and application, grounded in the practical realities of the research and development laboratory. The narrative is structured to elucidate the causal relationships behind experimental design and to present methodologies that are inherently self-validating, reflecting the rigorous standards of contemporary drug discovery.
Molecular Architecture and Physicochemical Profile
Ethyl 6-(aminomethyl)nicotinate is a bifunctional molecule featuring a pyridine core, a structural motif prevalent in a wide array of approved pharmaceuticals.[1] Its utility is derived from the specific arrangement of an ethyl ester and a primary aminomethyl group, which serve as versatile handles for synthetic elaboration.
Chemical Structure:
Caption: 2D representation of Ethyl 6-(aminomethyl)nicotinate.
The primary amine at the 6-position provides a nucleophilic center and a basic handle for salt formation, which can be critical for modulating solubility and bioavailability. The ethyl nicotinate moiety at the 3-position offers a site for hydrolysis or amidation, allowing for the introduction of diverse functionalities.
Physicochemical Data Summary:
A precise understanding of the compound's physicochemical properties is a non-negotiable prerequisite for its effective use in synthesis and formulation. The data below, compiled from reliable suppliers and chemical databases, provides a foundation for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C9H12N2O2 | [2] |
| Molecular Weight | 180.21 g/mol | [2] |
| CAS Number | 214824-13-2 | |
| Appearance | White to yellow-brown powder or crystals | |
| Purity | ≥95-97% | |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | |
| Solubility | Information not widely available; likely soluble in organic solvents like methanol and ethanol. | |
| InChI Key | YPRBNFRLIKIHST-UHFFFAOYSA-N |
Note: The hydrochloride salt (CAS: 1189434-55-6) is also commonly available and possesses different physical properties, such as higher water solubility.[3][4][5]
Synthesis and Reactivity: A Mechanistic Approach
The synthesis of Ethyl 6-(aminomethyl)nicotinate is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. A common and logical approach involves the reduction of a nitrile precursor, which itself is synthesized from a halogenated pyridine. This strategy is predicated on the reliability and high conversion rates of these established transformations.
Synthetic Workflow Diagram:
Caption: A robust synthetic pathway to Ethyl 6-(aminomethyl)nicotinate.
Experimental Protocol: Catalytic Reduction of Ethyl 6-cyanonicotinate
This protocol details the critical reduction of the nitrile to the primary amine. Catalytic hydrogenation is selected over chemical hydrides (e.g., LiAlH₄) for several compelling reasons: superior safety profile, milder reaction conditions that preserve the ester functionality, and simpler product workup, as the catalyst is easily removed by filtration.
Objective: To selectively reduce the nitrile group of Ethyl 6-cyanonicotinate to a primary amine without concomitant reduction of the ethyl ester or the pyridine ring.
Materials:
-
Ethyl 6-cyanonicotinate
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Raney Nickel (catalyst, 50% slurry in water)
-
Ethanol, 200 proof (solvent)
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Ammonia (7N solution in Methanol)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (filtration aid)
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Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: Weigh the Raney Nickel slurry into a flask under a stream of inert gas. Carefully decant the water and wash the catalyst three times with anhydrous ethanol. Causality: This step is critical to remove water, which can poison the catalyst and reduce its activity.
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Reaction Setup: In the high-pressure reactor vessel, dissolve Ethyl 6-cyanonicotinate (1.0 eq) in anhydrous ethanol. Add the ethanolic ammonia solution (approx. 10-20% of total solvent volume). Finally, add the washed Raney Nickel catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere. Causality: The addition of ammonia is a field-proven technique to prevent the formation of secondary amine byproducts by inhibiting the intermediate imine from reacting with the product amine.
-
Hydrogenation: Seal the reactor. Purge the system with inert gas 3-5 times to remove all oxygen, then purge with hydrogen gas twice. Pressurize the reactor with hydrogen to 50-60 psi.
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Reaction Execution: Begin vigorous stirring and maintain the temperature at 25-30°C. The reaction is exothermic; cooling may be required initially. Self-Validation: The reaction progress is monitored by the uptake of hydrogen from the gas reservoir. A cessation of hydrogen uptake indicates the reaction is complete.
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Work-up: Once the reaction is complete, cease stirring and carefully vent the hydrogen gas. Purge the reactor with inert gas.
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Catalyst Removal: Dilute the reaction mixture with ethanol and filter it through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake thoroughly with additional ethanol to ensure complete recovery of the product. Causality: Filtering through diatomaceous earth prevents fine catalyst particles from contaminating the product, which can be difficult to remove later and may interfere with subsequent reactions.
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude Ethyl 6-(aminomethyl)nicotinate, which can be purified further if necessary.
Applications in Drug Discovery: A Versatile Building Block
Ethyl 6-(aminomethyl)nicotinate is not typically a final drug product but rather a crucial intermediate or building block.[1][6][7][8] Its structure is a gateway to a vast chemical space, particularly in the synthesis of kinase inhibitors and agents targeting neurological disorders.[1][6]
The primary amine serves as an anchor point for building out molecular complexity. In a typical drug discovery workflow, this amine is coupled with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large libraries of amide, sulfonamide, or urea derivatives. This approach allows for systematic exploration of the structure-activity relationship (SAR) around a key interaction point with a biological target.
Logical Relationship in Library Synthesis:
Caption: Workflow for utilizing the scaffold in discovery chemistry.
This strategy, leveraging the compound's reactive amine, enables the rapid generation of novel chemical entities for biological screening, accelerating the identification of promising lead candidates for further development.
Safety and Handling
As a laboratory chemical, Ethyl 6-(aminomethyl)nicotinate and its hydrochloride salt must be handled with appropriate precautions.
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Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][9]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9][10]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid all personal contact.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, following the supplier's recommendations (e.g., 2-8°C, inert atmosphere).
Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.
References
-
Chem-Impex. (n.d.). Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl 6-(aminomethyl)nicotinate hydrochloride | 1189434-55-6. Retrieved from [Link]
Sources
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